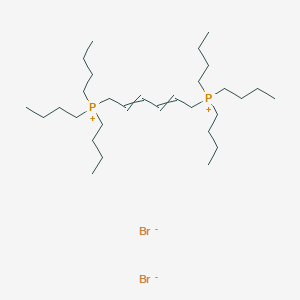
(Hexa-2,4-diene-1,6-diyl)bis(tributylphosphanium) dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Hexa-2,4-diene-1,6-diyl)bis(tributylphosphanium) dibromide is a chemical compound known for its unique structure and potential applications in various fields of science. This compound consists of a hexa-2,4-diene backbone with two tributylphosphanium groups attached at the 1,6 positions, and it is stabilized by two bromide ions. Its distinct structure makes it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
The synthesis of (Hexa-2,4-diene-1,6-diyl)bis(tributylphosphanium) dibromide typically involves the reaction of hexa-2,4-diene with tributylphosphine in the presence of a brominating agent. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A catalyst such as copper(I) bromide may be used to facilitate the reaction.
Chemical Reactions Analysis
(Hexa-2,4-diene-1,6-diyl)bis(tributylphosphanium) dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromide ions can be substituted with other nucleophiles such as chloride or iodide ions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Anhydrous solvents like dichloromethane, tetrahydrofuran.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diene oxide, while reduction could produce a saturated hydrocarbon.
Scientific Research Applications
(Hexa-2,4-diene-1,6-diyl)bis(tributylphosphanium) dibromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism by which (Hexa-2,4-diene-1,6-diyl)bis(tributylphosphanium) dibromide exerts its effects involves its interaction with molecular targets through its phosphonium groups. These groups can form strong bonds with various substrates, facilitating chemical reactions. The compound’s diene backbone also allows it to participate in cycloaddition reactions, which are important in organic synthesis.
Comparison with Similar Compounds
Similar compounds to (Hexa-2,4-diene-1,6-diyl)bis(tributylphosphanium) dibromide include:
N,N′-(Hexa-2,4-diyne-1,6-diyl)bis(trifluoromethanesulfonamide): This compound has a similar backbone but different functional groups, leading to distinct chemical properties.
Hexa-2,4-diyne derivatives: These compounds share the diene backbone but have different substituents, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of the diene backbone with phosphonium groups, which provides a versatile platform for various chemical reactions and applications.
Properties
CAS No. |
120343-24-0 |
|---|---|
Molecular Formula |
C30H62Br2P2 |
Molecular Weight |
644.6 g/mol |
IUPAC Name |
tributyl(6-tributylphosphaniumylhexa-2,4-dienyl)phosphanium;dibromide |
InChI |
InChI=1S/C30H62P2.2BrH/c1-7-13-23-31(24-14-8-2,25-15-9-3)29-21-19-20-22-30-32(26-16-10-4,27-17-11-5)28-18-12-6;;/h19-22H,7-18,23-30H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
DIJZBAZSNBCGFC-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC=CC=CC[P+](CCCC)(CCCC)CCCC.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















